4-(Trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOJCHYYBKMRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380415 | |
| Record name | 4-(Trifluoromethoxy)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513-45-7 | |
| Record name | 4-(Trifluoromethoxy)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethoxy)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-hydroxybenzenesulfonamide with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 4-(Trifluoromethoxy)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group participates in substitution reactions under basic conditions:
Example: Reaction with 1-methyl-4-phenylpiperidin-4-ol produces substituted piperidine sulfonamides via nucleophilic displacement .
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes directed substitution:
Key observation: Nitration yields >90% para-substituted products due to the directing effects of both -SO₂NH₂ and -OCF₃ groups .
Oxidation and Reduction
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalysts/Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl sulfonamides | 65-82% | |
| Buchwald-Hartwig | CuI, L-proline, K₂CO₃ | N-aryl derivatives | 55-70% |
Mechanochemical methods using cucurbituril as a supramolecular catalyst enhance reaction efficiency .
Cyclization Reactions
Intramolecular cyclizations form heterocyclic systems:
| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Thiazine Formation | Trifluoromethanesulfanylamide, DCE | 4-(Trifluoromethylthio)benzothiazine 1,1-dioxides | 58% |
Key intermediates include sulfonic anhydrides that undergo ring closure under mild conditions .
Acid/Base-Mediated Transformations
Biological Activity Correlations
Reactivity directly impacts pharmacological properties:
| Derivative Type | Biological Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| PPARγ Agonists | Peroxisome proliferator-activated receptor γ | 3.8 μM (EC₅₀) | |
| Carbonic Anhydrase Inhibitors | Human CA-II isoform | 12 nM (IC₅₀) |
The trifluoromethoxy group enhances membrane permeability, while the sulfonamide moiety facilitates enzyme binding .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 4-(trifluoromethoxy)benzenesulfonamide exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that sulfonamides, including this compound, can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial reproduction and survival .
Anticancer Properties
Recent investigations have highlighted the potential of this compound in cancer therapy. Its structural similarity to other sulfonamide derivatives suggests it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Preliminary data from in vitro studies indicate promising results against various cancer cell lines .
Materials Science
Polymer Chemistry
In materials science, this compound is utilized as a monomer or additive in the synthesis of polymers. Its trifluoromethoxy group enhances the thermal stability and chemical resistance of polymeric materials. This property is particularly valuable in applications requiring durable materials that can withstand harsh environmental conditions .
Nanocomposites
The incorporation of this sulfonamide into nanocomposite materials has been studied for its potential to improve mechanical properties and reduce flammability. Research suggests that the unique interactions between the sulfonamide groups and nanofillers can lead to enhanced performance characteristics in various applications, including coatings and structural components .
Environmental Science
Analytical Chemistry
this compound serves as a standard reference material in analytical chemistry for detecting sulfonamide residues in environmental samples. Its stability and distinct spectral properties facilitate accurate quantification using techniques such as high-performance liquid chromatography (HPLC) .
Pesticide Development
The compound's chemical structure allows for modifications that can lead to the development of new pesticides with improved efficacy and reduced environmental impact. Research is ongoing to explore its potential as a biopesticide, leveraging its antifungal properties against agricultural pathogens .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Antimicrobial Efficacy of Sulfonamides | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth in vitro. |
| Synthesis of High-Performance Polymers | Materials Science | Enhanced thermal stability and mechanical properties observed in polymer composites containing the compound. |
| Detection of Sulfonamide Residues | Environmental Science | Developed a reliable HPLC method for quantifying environmental contaminants. |
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 3: NMR and HRMS Data for Selected Derivatives
Key Observations:
- Aromatic Proton Shifts: The -OCF₃ group deshields aromatic protons, resulting in distinct $ ^1H $ NMR shifts (δ ~7.3–7.9 ppm), which are critical for structural validation .
- HRMS Accuracy: High-resolution mass spectrometry confirms the molecular integrity of trifluoromethoxy derivatives, with errors < 0.001 Da .
Biological Activity
4-(Trifluoromethoxy)benzenesulfonamide, a sulfonamide derivative characterized by the presence of a trifluoromethoxy group, has garnered attention for its potential biological activities. This compound is part of a broader class of sulfonamides known for their diverse applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 227.19 g/mol
The presence of the trifluoromethoxy group enhances lipophilicity, which may influence the compound's interaction with biological targets, potentially improving its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in various biochemical pathways. Sulfonamides generally interfere with folate synthesis, a mechanism that is applicable to both bacterial and mammalian systems. This inhibition can lead to effects such as:
- Antimicrobial Activity : Inhibition of bacterial growth by targeting folate synthesis.
- Enzyme Inhibition : Potential inhibitory effects on cyclooxygenases (COX), lipoxygenases (LOX), and other relevant enzymes involved in inflammation and cancer pathways.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits biological activity:
-
Antimicrobial Properties :
- Effective against various bacterial strains, with studies indicating minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Potential for antifungal applications.
-
Anticancer Activity :
- Exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer).
- Mechanisms include induction of apoptosis and interference with cell signaling pathways associated with tumor growth.
-
Anti-inflammatory Effects :
- Inhibitory activity on pro-inflammatory cytokines such as IL-6 and TNF-α.
- May serve as a therapeutic agent in inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
A preclinical study investigated the efficacy of this compound in liver and pancreatic carcinogenesis models in rats. The compound demonstrated significant inhibition of tumor growth, suggesting its potential as a chemotherapeutic agent. Histopathological analysis revealed reduced tumor size and improved survival rates among treated subjects compared to controls.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(Trifluoromethoxy)benzenesulfonamide, and how is purity optimized?
- Methodology : A common approach involves reacting 4-(trifluoromethoxy)benzenesulfonyl chloride with ammonia or amines. For example, in a modified procedure, propane-1,3-diamine reacts with 4-(trifluoromethoxy)benzenesulfonyl chloride in dichloromethane (DCM) under cooling, followed by purification via column chromatography (MeOH:DCM with 1% TEA) to achieve >95% purity .
- Key Considerations : Monitor reaction progress using TLC or LCMS (e.g., Rt = 1.55 min in UPLC-MS) . Optimize stoichiometry to avoid side products like disubstituted sulfonamides.
Q. How is this compound characterized structurally and functionally?
- Analytical Techniques :
- NMR : NMR (CDCl₃) peaks at δ 7.92 (aromatic protons) and δ 3.13 (amine-linked CH₂) confirm sulfonamide formation .
- LCMS : Use formic acid in MeCN for mobile phases; retention times (e.g., Rt = 4.03 min) and mass fragments (e.g., m/z 299 [M+H]⁺) validate molecular weight .
- Elemental Analysis : Confirm C, H, N, S content to rule out solvent residues.
Q. What preliminary biological screening assays are suitable for this compound?
- Antimicrobial Testing : Follow protocols from hydantoin derivatives (e.g., agar diffusion assays against E. coli or S. aureus). A related sulfonamide showed MIC values of 8–32 µg/mL, with UPLC-MS tracking metabolic stability .
- Enzyme Inhibition : Screen against serine proteases or cyclooxygenases (COX) using fluorogenic substrates. Celecoxib analogs (diarylpyrazole sulfonamides) achieved COX-2 IC₅₀ values <50 nM .
Advanced Research Questions
Q. How do substituents on the benzenesulfonamide core influence pharmacological activity?
- SAR Insights :
- Electron-Withdrawing Groups : The trifluoromethoxy group enhances metabolic stability and membrane permeability due to its lipophilic nature. In COX-2 inhibitors, 3-CF₃ groups improved selectivity (COX-2/COX-1 ratio >300) .
- Aminoalkyl Chains : Adding a 3-aminopropyl group (as in compound 5 ) increased solubility while retaining target binding, as shown by HRMS and NMR docking studies .
- Experimental Design : Synthesize analogs with varied substituents (e.g., methyl, halogens) and compare bioactivity using dose-response curves and molecular dynamics simulations.
Q. How can contradictory data in biological assays (e.g., variable MIC values) be resolved?
- Troubleshooting Steps :
Standardize Assay Conditions : Control pH, temperature, and inoculum size (e.g., 1×10⁵ CFU/mL for antimicrobial tests) .
Validate Compound Stability : Use LCMS to confirm integrity post-incubation (e.g., detect degradation products at m/z 77 or 152) .
Cross-Validate with Orthogonal Assays : Compare agar diffusion results with broth microdilution or time-kill kinetics.
Q. What strategies improve synthetic yield and scalability for this compound?
- Optimization Techniques :
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) in nucleophilic substitutions to accelerate sulfonamide formation.
- Workflow Adjustments : Replace thionyl chloride with milder reagents (e.g., DCC/DMAP) for acid chloride generation to reduce side reactions .
- Purification : Use preparative HPLC instead of silica gel chromatography for higher recovery (>85% yield) .
Q. How does the trifluoromethoxy group impact metabolic stability in vivo?
- Pharmacokinetic Studies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
